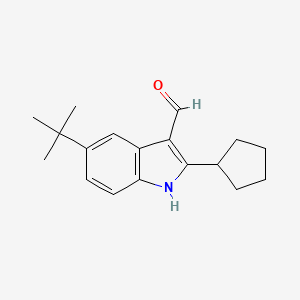![molecular formula C20H24N2 B1307319 2-Benzhydryl-2,7-diazaspiro[3.5]nonane CAS No. 959515-59-4](/img/structure/B1307319.png)
2-Benzhydryl-2,7-diazaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-Benzhydryl-2,7-diazaspiro[3.5]nonane is a structural motif found in various synthesized molecules with potential pharmacological applications. It is a part of the diazaspiro nonane family, which is characterized by two nitrogen atoms incorporated into a spirocyclic framework. This structural feature is of interest due to its presence in compounds with significant biological activity, such as antitubercular agents .
Synthesis Analysis
The synthesis of compounds containing the 2-benzhydryl-2,7-diazaspiro[3.5]nonane moiety often involves multiple steps, starting from readily available precursors. For instance, benzothiazinone derivatives with this moiety were synthesized from LK02, a compound discovered in a laboratory setting. These derivatives were obtained through a series of reactions, including cyclization and functional group modifications, to yield compounds with excellent in vitro activity against Mycobacterium tuberculosis . Another example is the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane, which was prepared from the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid, followed by cyclization and reduction steps .
Molecular Structure Analysis
The molecular structure of compounds featuring the 2-benzhydryl-2,7-diazaspiro[3.5]nonane moiety has been elucidated using various spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. For example, the crystal structure of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones was determined to crystallize in the triclinic P-1 space group, with the cyclopentane ring adopting an envelope conformation . The three-dimensional structure of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane was also confirmed by comparison with known compounds .
Chemical Reactions Analysis
The 2-benzhydryl-2,7-diazaspiro[3.5]nonane moiety can undergo various chemical transformations. For instance, the aminomethylation reaction of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride with primary aliphatic amines and formaldehyde led to the formation of 7-substituted derivatives . Additionally, the transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane involved reduction, debenzylation, and chlorination steps to yield different cyclized and cleaved products .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the 2-benzhydryl-2,7-diazaspiro[3.5]nonane structure are influenced by their molecular framework and substituents. Spectroscopic methods such as UV-Vis, FT-IR, 1H NMR, and 13C NMR have been used to characterize these compounds . The lipophilicity, which is an important factor for the pharmacokinetic profile of potential drugs, has been estimated through log P value calculations. Some of the synthesized spirohydantoins exhibit lipophilicities comparable to standard anticonvulsant drugs, indicating their potential as anticonvulsant agents .
Wissenschaftliche Forschungsanwendungen
Antitubercular Agents A series of benzothiazinone derivatives featuring a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety demonstrated remarkable in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This research highlights the potential of these compounds in developing new antitubercular agents, with one compound showing significant efficacy in a mouse model of tuberculosis, better pharmacokinetic profiles, and safety compared to PBTZ169 (Wang et al., 2020).
Improved Synthesis Techniques Efforts to synthesize diazaspiro[4.4]nonane derivatives from malononitrile have led to a modified method offering higher efficiency and better yields. This advancement in synthetic methodologies underscores the continuous need for efficient production of complex molecular structures for further pharmaceutical investigation (Zhiqin, 2004).
Potential Anticonvulsant Agents Research into the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones revealed insights into their potential as anticonvulsant agents. The study combined experimental and theoretical methods to explore the impacts of substituents on absorption spectra and lipophilicities, comparing them to the standard medicine Phenytoin. This suggests a promising avenue for the development of new anticonvulsant medications (Lazić et al., 2017).
Enantioselective Synthesis of Spiroindolines The spiroindoline skeleton, which includes the 2,7-diazaspiro[4.4]nonane structure, is present in various biologically active alkaloids. A catalytic asymmetric cascade reaction was developed to construct spiroindolines, demonstrating a method for the diastereoselective and enantioselective synthesis of these complex molecules. This work opens pathways for the synthesis of biologically relevant structures with potential pharmaceutical applications (Pan et al., 2020).
Synthesis of Spirocyclic Piperidine-Azetidine and Piperidine-Pyrrolidine Systems The synthesis of methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine systems, featuring the 2,7-diazaspiro[3.5]nonane motif, highlights the pharmaceutical importance of these structures. These systems contain two differentiated sites allowing for further functionalization, indicating their utility in drug development and synthesis (Smith et al., 2016).
Eigenschaften
IUPAC Name |
2-benzhydryl-2,7-diazaspiro[3.5]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-15-20(16-22)11-13-21-14-12-20/h1-10,19,21H,11-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXZEUAKWJIUPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390504 |
Source


|
| Record name | 2-benzhydryl-2,7-diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzhydryl-2,7-diazaspiro[3.5]nonane | |
CAS RN |
959515-59-4 |
Source


|
| Record name | 2-benzhydryl-2,7-diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)

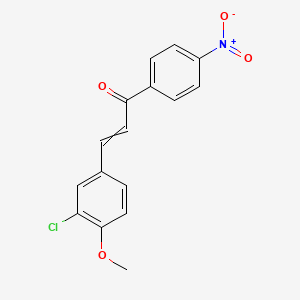
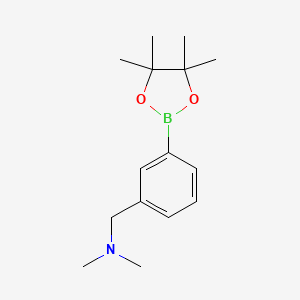
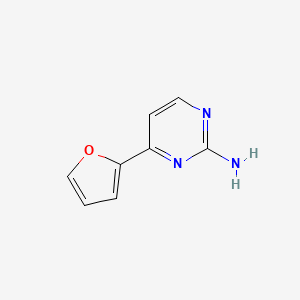
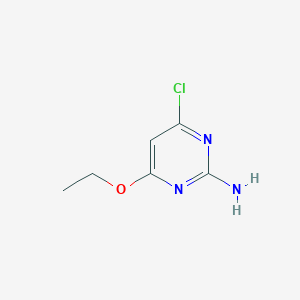
![5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307263.png)
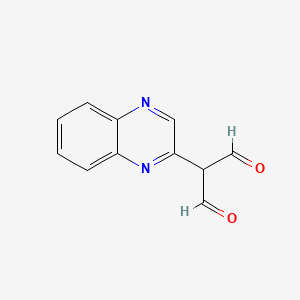
![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B1307269.png)
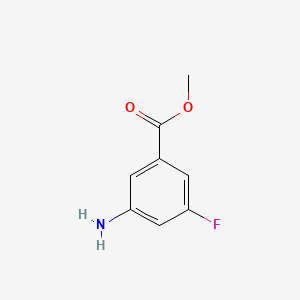
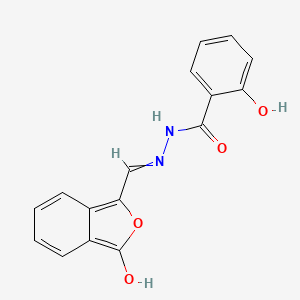
![3-[(2-Chloro-4-fluorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1307280.png)
